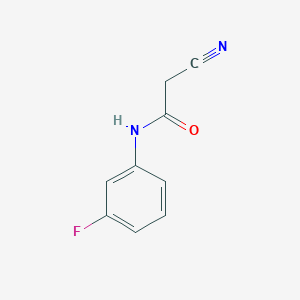

2-cyano-N-(3-fluorophenyl)acetamide

Description

Contextualization within the Broad Class of Cyanoacetamide Derivatives

Cyanoacetamide and its derivatives represent a highly versatile and valuable class of reagents in organic synthesis. researchgate.net These compounds are characterized by a core structure containing a cyano group (-C≡N) and an acetamide (B32628) moiety (-CH₂C(=O)NH-), which includes a reactive methylene (B1212753) group. periodikos.com.br This unique combination of functional groups makes cyanoacetamides key precursors and versatile intermediates for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activity. researchgate.netorientjchem.org

The utility of cyanoacetamide derivatives is well-established in medicinal chemistry, where they serve as essential building blocks for creating bioactive molecules. periodikos.com.brperiodikos.com.brzenodo.org Their structural framework allows for efficient chemical transformations, such as Knoevenagel condensations with aldehydes, to produce arylidene derivatives. periodikos.com.brzenodo.org These derivatives are explored for their potential in pharmaceutical research as bioactive scaffolds and in materials science for their optical and electronic properties. periodikos.com.br The adaptability of the cyanoacetamide core structure enables chemists to construct diverse and complex molecular architectures, leading to the development of novel therapeutic agents. orientjchem.org

Significance of the Fluorophenyl Moiety in Chemical and Biological Research

The incorporation of a fluorophenyl group into a molecule is a widely used strategy in modern drug design and materials science. ontosight.ai The introduction of a fluorine atom onto a phenyl ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. ontosight.ai Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can significantly modify the electronic properties of the aromatic ring. ontosight.aiencyclopedia.pub

Overview of Research Directions and Scope

Research involving 2-cyano-N-(3-fluorophenyl)acetamide positions it primarily as a valuable intermediate in the synthesis of more complex, biologically active molecules. While studies focusing exclusively on the title compound are not abundant, its structural components are featured in various research endeavors.

For instance, a closely related molecule, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, was identified as a promising "hit" molecule in the search for new pesticidal agents. mdpi.com Similarly, the N-(3-fluorophenyl)acetamide moiety is part of a compound with a thieno[3,2-b]pyridine (B153574) core that is of interest for its potential therapeutic properties. ontosight.ai The synthesis of the isomeric 2-cyano-N-(4-fluorophenyl)acetamide has been documented as a key step in the creation of novel thiophene (B33073) derivatives with potential antibacterial and antifungal activities. sphinxsai.com These examples collectively suggest that the primary research scope for this compound is its application as a sophisticated building block for constructing target molecules in agrochemical and pharmaceutical discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDCQQISSGIFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292183 | |

| Record name | 2-Cyano-N-(3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-97-3 | |

| Record name | 2-Cyano-N-(3-fluorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-(3-fluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Cyano N 3 Fluorophenyl Acetamide

Established Synthetic Routes

Traditional methods for synthesizing N-aryl cyanoacetamides, including the target compound, are well-documented and rely on fundamental organic reactions. These routes are characterized by their reliability and straightforward application of common laboratory techniques.

Reaction of Substituted Aryl or Heteroaryl Amines with Alkyl Cyanoacetates

A widely utilized and economical method for preparing N-aryl cyanoacetamides is the direct reaction of a substituted arylamine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate. tubitak.gov.tr This reaction involves the nucleophilic attack of the amino group of 3-fluoroaniline (B1664137) on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This leads to the substitution of the ethoxy group and the formation of the stable amide bond, with ethanol (B145695) as a byproduct. periodikos.com.br

The reaction can be performed under various conditions. One common approach is the solvent-free fusion of the aromatic amine with an excess of ethyl cyanoacetate at elevated temperatures, typically around 150 °C. tubitak.gov.tr Alternatively, the reaction can be carried out in a solvent, often with a basic catalyst to facilitate the reaction. For instance, the condensation of amines with ethyl cyanoacetate can be effectively catalyzed by sodium ethoxide in ethanol. tubitak.gov.tr In a specific documented synthesis, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was prepared by refluxing the corresponding amine with ethyl cyanoacetate in dimethylformamide (DMF) for 5 hours, achieving a 73% yield. nih.gov

| Reactants | Catalyst/Solvent | Conditions | Product | Yield |

| 3-Fluoroaniline, Ethyl Cyanoacetate | None (Fusion) | ~150 °C | 2-Cyano-N-(3-fluorophenyl)acetamide | High |

| 2-Aminothiazole derivatives, Ethyl Cyanoacetate | Sodium Ethoxide / Ethanol | Reflux | N-(thiazol-2-yl) cyanoacetamide | N/A |

| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, Ethyl Cyanoacetate | Dimethylformamide (DMF) | Reflux, 5h | 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide | 73% |

N-Acylation Reactions Utilizing Activated Carboxylic Acids

N-acylation via an activated carboxylic acid is another robust method for amide bond formation. This two-step process involves first activating cyanoacetic acid by converting it into a more reactive derivative, such as an acyl chloride. This is commonly achieved by reacting cyanoacetic acid with a chlorinating agent like thionyl chloride.

In the second step, the resulting cyanoacetyl chloride is reacted with the amine, 3-fluoroaniline. The amine's nucleophilic nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the desired acetamide (B32628). This method is often preferred as the high reactivity of the acyl chloride allows for milder reaction conditions in the second step and can lead to high yields. The product can often be easily separated from the reaction mixture.

Acetylation Reactions with Amine Precursors

Cyanoacetylation of amines can also be accomplished using specialized cyanoacetylating reagents. One such effective reagent is 1-cyanoacetyl-3,5-dimethylpyrazole. tubitak.gov.tr This reagent, prepared from cyanoacetic acid hydrazide, readily reacts with primary and secondary amines to transfer the cyanoacetyl group, forming the corresponding cyanoacetamide. This method avoids the use of harsh conditions or highly reactive intermediates like acyl chlorides, offering a convenient alternative for the synthesis of this compound.

Condensation Reactions Involving Cyanoacetamido Groups

The formation of the amide bond in this compound is fundamentally a condensation reaction, where a molecule of water (or an alcohol in the case of ester reactants) is eliminated. When cyanoacetic acid and 3-fluoroaniline are the starting materials, a coupling agent is typically required to facilitate the dehydration. A common combination is the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-N,N-dimethylaminopyridine (DMAP). tubitak.gov.tr In this process, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DMAP acts as a catalyst for the reaction. This method is highly effective for forming amide bonds under relatively mild conditions.

Nucleophilic Acyl Substitution Strategies

The synthesis of this compound from a carboxylic acid derivative and an amine is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This reaction class is fundamental to the chemistry of carboxylic acids and their derivatives. youtube.com

The general mechanism proceeds in two stages: nucleophilic addition followed by elimination. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of 3-fluoroaniline on the electrophilic carbonyl carbon of a cyanoacetic acid derivative (e.g., ethyl cyanoacetate or cyanoacetyl chloride). This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond. Simultaneously, the bond to the leaving group (e.g., ethoxide from ethyl cyanoacetate or chloride from cyanoacetyl chloride) breaks, expelling it from the molecule. libretexts.org

The net result is the substitution of the leaving group with the nucleophilic amine, yielding the final amide product. libretexts.org The reactivity of the carboxylic acid derivative is key, with acyl chlorides being more reactive than esters, which influences the necessary reaction conditions. youtube.com

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, rapid, and environmentally friendly methods. For the synthesis of cyanoacetamides, microwave-assisted synthesis represents a significant advancement over conventional heating methods.

Microwave irradiation has been successfully applied to accelerate the synthesis of various cyanoacetamide derivatives. tubitak.gov.trjchps.com Reactions conducted under microwave conditions often result in dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer by-products. jchps.comresearchgate.net For example, the reaction of p-anisidine (B42471) with ethyl cyanoacetate in trichlorobenzene under microwave irradiation afforded the corresponding 2-cyano-N-(4-methoxyphenyl) acetamide in 90% yield. tubitak.gov.tr Similarly, microwave-assisted Knoevenagel condensations to produce unsaturated cyanoacetamide derivatives have been reported with high yields and reaction times as short as 40 seconds. nih.gov This "green chemistry" approach is advantageous due to its efficiency and reduced energy consumption compared to traditional refluxing over several hours. jchps.commdpi.com

| Method | Reactants | Conditions | Time | Yield | Reference |

| Conventional | (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides, 2-mercaptoacetic acid | Stirred at 115°C | 10 hours | 60-78% | jchps.com |

| Microwave | (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides, 2-mercaptoacetic acid | MWI, 180W | 3-7 mins | 82-94% | jchps.com |

| Microwave | p-Anisidine, Ethyl Cyanoacetate | MWI, Trichlorobenzene | Short | 90% | tubitak.gov.tr |

| Microwave | 4-Hydroxybenzaldehyde, 2-Cyanoacetamide (B1669375) | MWI, 160W, catalyst | 40 secs | 98.6% | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.gov This method significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.govjchps.com In the synthesis of N-aryl cyanoacetamides, microwave irradiation is used to facilitate the condensation reaction between an aniline (B41778) and a cyanoacetate precursor. For instance, the reaction of p-anisidine with ethyl cyanoacetate in trichlorobenzene under microwave irradiation produces 2-cyano-N-(4-methoxyphenyl) acetamide in 90% yield. researchgate.nettubitak.gov.trresearchgate.net This approach is valued for its efficiency and the ability to perform a wide range of reactions quickly. researchgate.net The rapid heating provided by microwave energy is due to the interaction of the electromagnetic field with polarized molecules, leading to faster reaction rates. jchps.com

| Reactants | Conditions | Product | Yield | Reference |

| p-Anisidine, Ethyl cyanoacetate | Microwave, Trichlorobenzene | 2-cyano-N-(4-methoxyphenyl) acetamide | 90% | researchgate.nettubitak.gov.trresearchgate.net |

| (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides, 2-mercaptoacetic acid | Microwave Irradiation (MWI) | 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide | 72% | jchps.com |

| Indolyl-ynones | Microwave (100 W), 100 °C, 30 min | Quinolines | 95-99% | nih.gov |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules from three or more starting materials in a single step, avoiding the need to isolate intermediate products. mdpi.comrug.nl Cyanoacetamide derivatives are valuable synthons in these reactions. rug.nlekb.eg For example, 2-cyano-N-(4-fluorophenyl)acetamide can be used in a one-pot reaction with substituted aldehydes and malononitrile (B47326) in an ethanol/pyridine (B92270) mixture to produce highly substituted 2-pyridones. researchgate.net This process typically involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com The versatility of this approach allows for the creation of diverse molecular libraries and is considered environmentally benign due to reduced solvent and energy usage. mdpi.comnih.gov

Metal-Free Cascade Formations

Metal-free cascade reactions provide an alternative pathway that avoids the use of potentially toxic and expensive metal catalysts. A straightforward and efficient methodology has been developed for synthesizing 3-cyano-2-pyridone derivatives through C–C and C–N bond formation processes under metal-free conditions. mdpi.com A plausible mechanism involves an initial deprotonation of the active methylene (B1212753) group in a 2-cyanoacetamide by a base like potassium carbonate. mdpi.com This is followed by a nucleophilic addition to an activated species like a ynone, and subsequent intramolecular cycloaddition to form the final heterocyclic product. mdpi.com This method is noted for its wide functional group tolerance, mild reaction conditions, and simple operation. mdpi.com

Intermediate Precursors and Reagent Systems

The selection of appropriate starting materials and reagents is critical for the successful synthesis of this compound and its derivatives.

Role of Ethyl Cyanoacetate

Ethyl cyanoacetate is a key and versatile building block in organic synthesis, particularly for the preparation of cyanoacetamide derivatives. researchgate.netwikipedia.org The most common method for synthesizing N-aryl cyanoacetamides involves the direct reaction of an arylamine, such as 3-fluoroaniline, with ethyl cyanoacetate. researchgate.netresearchgate.net This condensation reaction typically occurs at elevated temperatures. researchgate.net For example, the reaction of 4-fluoroaniline (B128567) with ethyl cyanoacetate at 150°C in the presence of a catalytic amount of pyridine yields 2-cyano-N-(4-fluorophenyl)acetamide. researchgate.net The reactivity of ethyl cyanoacetate stems from its multiple functional groups, including an acidic methylene group flanked by a nitrile and an ester group, making it suitable for various condensation reactions. wikipedia.org

Utilization of Acetic Anhydride (B1165640)

Acetic anhydride often serves as a dehydrating agent in reactions where the removal of water is necessary to drive the reaction to completion. In the context of cyanoacetamide synthesis, it can be used when starting from cyanoacetic acid and a substituted urea. google.com The acetic anhydride facilitates the formation of the amide bond by removing the water molecule that is formed during the condensation.

Application of Phenylacetyl Chloride

Phenylacetyl chloride is a reactive acylating agent. While not typically used in the primary synthesis of this compound itself, it can be employed in subsequent reactions to modify the initial product. For instance, analogous reagents like acetyl chloride are used to acylate the active methylene group of N-aryl-2-cyanoacetamides. amazonaws.com This type of reaction typically requires a base, such as sodium hydride or sodium tert-butoxide, to generate a carbanion from the cyanoacetamide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. amazonaws.com Phenylacetyl chloride is prepared from phenylacetic acid.

Catalytic Systems and Solvent Effects (e.g., pyridine, triethylamine)

The synthesis of this compound typically involves the acylation of 3-fluoroaniline with a cyanoacetylating agent. The reaction is often facilitated by a basic catalyst to neutralize the acid generated during the reaction and to activate the nucleophile. Tertiary amines such as triethylamine (B128534) and pyridine are commonly employed for this purpose.

In a representative synthetic approach, 2-cyanoacetyl chloride is reacted with 3-fluoroaniline in the presence of triethylamine. Dichloromethane is often used as the solvent for this reaction. The triethylamine acts as a base to scavenge the hydrochloric acid that is formed, driving the reaction to completion.

The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents are generally preferred for this type of acylation reaction. The solubility of 2-cyanoacetamide, a related parent compound, has been studied in various solvents, and it was found to be most soluble in N,N-dimethylformamide (DMF), followed by acetone (B3395972) and water researchgate.net. This information can be a useful guide for selecting appropriate solvents for the synthesis of its derivatives. While specific studies on the solvent effects for the synthesis of this compound are not extensively documented, solvents like dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for similar reactions.

A study on the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide utilized triethylamine as a base in THF as a solvent for the acylation of 2-aminothiophene-3-carbonitrile (B183302) with 2-(thiophen-2-yl)acetyl chloride nih.gov. This further supports the utility of triethylamine and THF in promoting such amide bond formations.

Table 1: Catalytic Systems and Solvents in the Synthesis of Cyanoacetamides

| Catalyst | Solvent | Reactants | Product | Reference |

| Triethylamine | Dichloromethane | 2-Cyanoacetyl chloride, 4-(trifluoromethyl)aniline | 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide | |

| Triethylamine | Tetrahydrofuran (THF) | 2-(Thiophen-2-yl)acetyl chloride, 2-aminothiophene-3-carbonitrile | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | nih.gov |

| Piperidine (B6355638) | Ethanol or Dioxane | 2-Cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide, Arylidenemalononitrile | Bispyridone derivatives (attempted) | researchgate.net |

Functional Group Transformations on the this compound Scaffold

The presence of the cyano group and the fluorophenyl ring in this compound allows for a variety of subsequent chemical modifications.

Oxidation Reactions of the Cyano Group

The cyano group of this compound can be hydrolyzed to either an amide or a carboxylic acid under appropriate conditions. This transformation is a common functional group interconversion in organic synthesis.

Hydrolysis to Amide: The partial hydrolysis of a nitrile to an amide can be achieved under both acidic and basic conditions. Careful control of reaction conditions is necessary to prevent further hydrolysis to the carboxylic acid.

Hydrolysis to Carboxylic Acid: Complete hydrolysis of the nitrile group to a carboxylic acid can be accomplished by heating with aqueous acid or base. For instance, refluxing a nitrile with a dilute acid like hydrochloric acid will yield the corresponding carboxylic acid.

Reduction Reactions of the Cyano Group

The cyano group in this compound can be reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a basic nitrogen atom and extending the carbon chain.

Common reducing agents for the conversion of nitriles to primary amines include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, reductive amination using reagents like sodium cyanoborohydride (NaBH₃CN) can be employed to form secondary or tertiary amines from an aldehyde or ketone and an amine science.gov. While this is not a direct reduction of the nitrile in the starting material, it represents a related synthetic strategy.

Amorphous Cobalt (Co) particles have been shown to catalyze reductive amination using hydrogen gas and aqueous ammonia, providing a method for the synthesis of primary amines from aldehydes acs.org. Although this is not a direct reduction of a nitrile, it highlights modern catalytic approaches to amine synthesis.

Nucleophilic Substitution Reactions on the Fluorophenyl Ring

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The cyano and acetamide groups are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to these groups.

In an SₙAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring.

The reactivity of aryl fluorides in SₙAr reactions is often higher than that of other aryl halides. The rate of reaction is influenced by the nature of the nucleophile and the presence and position of electron-withdrawing groups on the aromatic ring. For nucleophilic aromatic substitution to occur, it is generally required to have strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate libretexts.org.

While specific examples of nucleophilic substitution on this compound are not detailed in the available literature, the principles of SₙAr suggest that this compound would be a suitable substrate for such reactions. Potential nucleophiles could include alkoxides, thiolates, and amines. For example, the synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution of a leaving group in the 2-position with potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu₄NF) in polar aprotic solvents like DMF or DMSO researchgate.net. This demonstrates the feasibility of nucleophilic substitution on fluorine-containing aromatic systems.

Derivatization Strategies and Heterocyclic Compound Formation

Synthesis of Diverse Heterocyclic Frameworks

The strategic use of 2-cyano-N-(3-fluorophenyl)acetamide enables the construction of diverse and complex molecular architectures, including several important heterocyclic rings.

Thiophene (B33073) Derivatives: The synthesis of polysubstituted 2-aminothiophenes from this compound can be effectively achieved via the Gewald reaction. wikipedia.orgnih.gov This multicomponent reaction typically involves the condensation of an α-methylene-active nitrile, a carbonyl compound (aldehyde or ketone), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgnih.govarkat-usa.org For instance, reacting 2-cyano-N-(4-fluorophenyl)acetamide, an isomer of the title compound, with a ketone and sulfur yields the corresponding 2-aminothiophene-3-carboxamide. sphinxsai.com The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the acetamide (B32628), followed by the addition of sulfur and subsequent cyclization and aromatization. wikipedia.orgsphinxsai.com A four-component variation of the Gewald reaction, combining an amine, a carbonyl compound, elemental sulfur, and a cyanoacetic acid derivative, also provides an efficient route to 2-aminothiophene-3-carboxamides. arkat-usa.org

Table 1: Representative Conditions for Gewald Thiophene Synthesis

| Reactants | Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Cyanoacetamide, Ketone, Sulfur | Diethylamine or Triethylamine (B128534) | Ethanol (B145695) or DMF | Reflux | 2-Aminothiophene-3-carboxamide |

Thiazole (B1198619) Derivatives: 2-Cyano-N-arylacetamides are established synthons for creating thiazole-containing scaffolds. ekb.eg A common strategy involves converting the acetamide into its corresponding thioamide, 2-cyano-N-(3-fluorophenyl)thioacetamide, typically using a thionating agent like phosphorus pentasulfide (P₂S₅). hilarispublisher.com This thioamide can then undergo a Hantzsch-type condensation with various α-halocarbonyl compounds (e.g., ethyl bromoacetate, chloroacetone) to yield substituted thiazoles. tubitak.gov.tr Additionally, the reaction of this compound with phenyl isothiocyanate can produce a thiourea (B124793) intermediate, which serves as a precursor for further cyclization into thiazole or thiadiazole derivatives upon reaction with appropriate reagents like hydrazonyl chlorides. sapub.orgrsc.org

Pyrazole (B372694) Derivatives: The synthesis of pyrazole derivatives often utilizes the reactivity of the active methylene group in this compound. mdpi.com A prevalent method involves an initial Knoevenagel condensation of the acetamide with an aromatic aldehyde to form a 2-cyano-3-aryl-N-(3-fluorophenyl)acrylamide intermediate. researchgate.netnih.gov Subsequent reaction of this α,β-unsaturated intermediate with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to cyclization, affording the corresponding pyrazole ring system. researchgate.netarkat-usa.org A one-pot, three-component reaction between 2-cyano-N-methylacetamide (a related compound), an aryl aldehyde, and hydrazine hydrate has been shown to efficiently produce pyrazolo[3,4-c]pyrazol-3(2H)-ones. arkat-usa.org Another approach involves the reaction of N-aryl-2-cyanoacetamides with aryl diazonium salts to form hydrazones, which can be cyclized to pyrazoles. bohrium.com

Pyrimidine (B1678525) Derivatives: The formation of pyrimidine rings can be achieved by leveraging the cyanoacetamide moiety as a C-C-N fragment. ekb.egmdpi.com Various reagents can induce cyclization. For example, treatment with amidines or guanidine (B92328) can lead to the formation of aminopyrimidines. The reaction of chalcones (α,β-unsaturated ketones) with guanidinium (B1211019) hydrochloride is a known route to aminopyrimidines, showcasing a plausible pathway if an unsaturated ketone intermediate is first formed from the starting acetamide. nih.gov Furthermore, derivatives of 2-(5-cyano-6-oxo-1,6-dihydropyrimidin-2-ylthio)-N-phenyl acetamide have been synthesized, indicating that the acetamide moiety can be linked to a pre-formed pyrimidine core or used in its construction. nih.gov

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of highly substituted pyridine (B92270) and pyridinethione derivatives. ekb.eg The reaction often begins with a Knoevenagel condensation with various aldehydes or ketones. The resulting electron-poor alkene can then undergo a Michael addition reaction with a suitable C-nucleophile, followed by cyclization and aromatization to yield the pyridine ring. researchgate.net

For example, the reaction of N-aryl cyanothioacetamides (derivable from the title compound) with tetracyanoethylene (B109619) in the presence of a base leads to the formation of highly functionalized pyridinethiones. hilarispublisher.com Similarly, reacting 3-aryl-2-cyanopropenethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide (a related β-ketoamide) yields cyanopyridinethione derivatives. semanticscholar.orgacs.org These pyridinethiones are versatile intermediates themselves and can be alkylated to form S-substituted pyridines or cyclized further to create fused systems like thieno[2,3-b]pyridines. semanticscholar.orgacs.orgnih.gov

Table 2: Synthesis of Pyridine Derivatives from Cyanoacetamide Precursors

| Co-reactant(s) | Catalyst/Conditions | Product Type |

|---|---|---|

| Malononitrile (B47326), Aromatic Aldehyde | Piperidine (B6355638)/Ethanol | 2-Alkoxy-3,5-dicarbonitrile Pyridine |

| Benzylidenemalononitrile | Piperidine/Ethanol | 2-Amino-6-hydroxy-4-phenylpyridine-3,5-dicarbonitrile |

| α,β-Unsaturated Ketone | Ammonium Acetate/Reflux | 2-Pyridone |

Coumarin (B35378) Derivatives: Coumarin rings, specifically 3-cyano-coumarin derivatives, can be synthesized from this compound. mdpi.com A standard method involves a Knoevenagel condensation with a salicylaldehyde (B1680747) derivative. The reaction of 2-cyano-N-arylacetamides with 8-formyl-7-hydroxy-4-methylcoumarin in the presence of piperidine is a documented route to produce complex coumarin structures. researchgate.net Another efficient strategy involves reacting an α,β-unsaturated nitrile (alkene), formed from the condensation of an aromatic aldehyde and methyl cyanoacetate (B8463686), with a phenol (B47542) like resorcinol (B1680541) under basic conditions (K₂CO₃) to yield 3-cyano-coumarin derivatives. mdpi.com

Oxazine (B8389632) Derivatives: Based on available literature, the direct synthesis of oxazine derivatives starting from this compound is not a commonly reported transformation. The reactivity of the cyanoacetamide moiety is typically directed towards the formation of other specific heterocyclic systems under various reaction conditions.

Pyridazine (B1198779) Derivatives: The synthesis of pyridazine frameworks generally involves [4+2] cycloaddition reactions (Diels-Alder) of 1,2-diazines or condensation reactions between 1,4-dicarbonyl compounds and hydrazine. arkat-usa.org While N-aryl cyanoacetamides are not typical starting materials for direct pyridazine synthesis, they could potentially be elaborated into a suitable 1,4-dicarbonyl or related precursor through multiple steps, which could then be cyclized with hydrazine to form a pyridazinone ring.

Quinoxalinones: A direct and efficient one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides has been developed. nih.gov This method involves a tandem nitrosation/cyclization reaction using tert-butyl nitrite (B80452) as the reagent. This process is applicable to a range of N-aryl cyanoacetamides, including those with halogen substitutions on the phenyl ring, suggesting its suitability for this compound to produce the corresponding 7-fluoro-quinoxalin-2(1H)-one derivative. nih.gov

Triazolopyridazines: Triazolopyridazines are fused heterocyclic systems. Their synthesis from a simple starting material like this compound would be a multi-step process. Typically, the pyridazine ring is constructed first, followed by the annulation of the triazole ring, or vice versa. For example, a substituted pyridazine containing a hydrazine group can be reacted with reagents like formic acid or carbon disulfide to form the fused triazole ring, yielding a researchgate.netCurrent time information in Bangalore, IN.eurjchem.comtriazolo[4,3-b]pyridazine core. While N-aryl cyanoacetamides are not direct precursors, they could be used to build one of the heterocyclic components which is then used in a subsequent fusion reaction.

Key Reaction Mechanisms in Derivatization

The transformation of this compound into various heterocycles is governed by several fundamental reaction mechanisms, primarily exploiting the reactivity of the active methylene and cyano groups.

Knoevenagel Condensation : This is one of the most common initial steps in the derivatization of this compound. wikipedia.org It involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone. A weak base, such as piperidine or triethylamine, deprotonates the α-carbon, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the co-reactant. Subsequent dehydration (elimination of a water molecule) yields a stable, electron-deficient α,β-unsaturated product, often referred to as a Knoevenagel adduct. nih.govwikipedia.org This adduct is a key intermediate for many subsequent cyclization reactions.

Gewald Aminothiophene Synthesis : This mechanism begins with a Knoevenagel condensation to produce an α,β-unsaturated nitrile intermediate. wikipedia.org The next step is the Michael addition of elemental sulfur to the double bond. The exact mechanism of sulfur addition is debated but results in a thiolate intermediate. This intermediate then undergoes intramolecular cyclization, where the α-carbon attacks the cyano group, forming a five-membered thiophene ring. A final tautomerization step yields the stable 2-aminothiophene product. wikipedia.orgresearchgate.net

Michael Addition : This reaction is crucial for the formation of six-membered rings like pyridines. After an initial Knoevenagel condensation to form an electron-poor alkene (the Michael acceptor), a nucleophile (the Michael donor) attacks one of the β-carbon atoms of the double bond. In pyridine synthesis from cyanoacetamides, this can be an intramolecular cyclization or an intermolecular reaction with another active methylene compound, leading to ring closure. researchgate.net

Tandem Nitrosation/Cyclization : This mechanism is employed for the synthesis of quinoxalinones from N-aryl cyanoacetamides. nih.gov The reaction is initiated by the nitrosation of the active methylene group by tert-butyl nitrite. The resulting nitroso compound undergoes tautomerization to form an oxime. This is followed by an intramolecular cyclization where the nitrogen of the N-aryl group attacks the carbon of the oxime. Subsequent dehydration and aromatization lead to the formation of the stable quinoxalin-2-one ring system. nih.gov

Regioselective Attacks

The structure of 2-cyano-N-arylacetamides, including the 3-fluorophenyl derivative, possesses distinct electrophilic and nucleophilic centers that dictate the regioselectivity of its reactions. The primary nucleophilic sites are the active methylene group (at the C-2 position) and the amide nitrogen. Conversely, the electrophilic centers are located at the amide carbonyl carbon (C-1) and the cyano carbon (C-3). Research indicates a general reactivity order where the C-2 carbon is a more potent nucleophile than the amide nitrogen, and the cyano carbon is a more reactive electrophile than the carbonyl carbon. ekb.eg This inherent regioselectivity is fundamental to its use in predictable synthetic pathways for building complex molecules.

Cyclization Reactions

The functional groups within this compound are ideally positioned to participate in cyclization reactions, leading to the formation of diverse heterocyclic systems such as pyridines, thiazoles, and pyrazoles. ekb.egsmolecule.com For instance, derivatives of this compound can undergo intramolecular cyclization or react with other reagents in multi-component reactions to form stable ring structures. researchgate.net A common strategy involves an initial condensation or addition reaction, which creates an intermediate that is primed for a subsequent ring-closing step. For example, the reaction of cyanoacetamide derivatives with α,β-unsaturated compounds can lead to the formation of substituted pyridines after an initial Michael addition followed by cyclization. researchgate.net Similarly, reactions with reagents containing two reactive sites, such as o-aminothiophenol, can yield benzothiazole (B30560) derivatives. ekb.eg

Knoevenagel Condensation

The active methylene group of this compound is particularly susceptible to Knoevenagel condensation, a reaction with aldehydes or ketones. researchgate.net This reaction is typically catalyzed by a weak base, such as piperidine. nih.gov The condensation results in the formation of an α,β-unsaturated cyanoacrylamide derivative. nih.govevitachem.com This product can then serve as a key intermediate for further transformations.

A representative reaction involves the condensation with an aromatic aldehyde, which attaches the aryl group at the β-position of the original acetamide structure, creating a new carbon-carbon double bond. nih.gov This process is a cornerstone in the synthesis of various substituted acrylamides. researchgate.net

Table 1: Examples of Knoevenagel Condensation Products This table is illustrative of the reaction type and not exhaustive for the specific compound.

| Reactant 1 | Reactant 2 (Aldehyde) | Product Type | Reference |

|---|---|---|---|

| 2-cyano-N-(thiazol-2-yl)acetamide | Aromatic Aldehydes | 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide | nih.gov |

| 2-cyanoacetamide (B1669375) | 3-Formyl-2-oxoquinoline | 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)ethanohydrazide | researchgate.net |

Michael Addition Reactions

The α,β-unsaturated system formed from the Knoevenagel condensation of this compound is an excellent Michael acceptor. wikipedia.org It can react with a variety of Michael donors (nucleophiles) in a conjugate addition reaction. wikipedia.org Alternatively, the active methylene group of the parent compound can itself act as a Michael donor, adding to other Michael acceptors.

A frequent synthetic strategy involves a one-pot reaction that combines a Knoevenagel condensation with a subsequent Michael addition. researchgate.net For instance, after forming the acrylamide (B121943) derivative, a nucleophile like hydrazine can be added. The nucleophile attacks the β-carbon of the double bond (Michael addition), which is often followed by an intramolecular cyclization to yield heterocyclic compounds like pyrazoles. researchgate.net

Electrophilic Azo-Coupling

The highly reactive methylene group in this compound can also undergo electrophilic substitution reactions. One such reaction is the azo-coupling with aromatic diazonium salts. This reaction proceeds via an attack on the diazonium ion by the carbanion generated from the active methylene group. The initial product is a hydrazone derivative, which is a highly colored and stable compound. These hydrazones are valuable intermediates themselves and can be cyclized under appropriate conditions to afford various nitrogen-containing heterocycles.

Influence of Structural Modifications on Reactivity

Impact of the Active Methylene Group (C-2)

The reactivity of this compound is fundamentally governed by its active methylene group (-CH2-). This group is positioned between two strong electron-withdrawing groups: the cyano (-C≡N) group and the amide carbonyl (-C=O) group. This structural arrangement significantly increases the acidity of the methylene protons.

In the presence of a base, one of these protons can be easily removed to form a stabilized carbanion (an enolate). The negative charge of this carbanion is delocalized over the adjacent cyano and carbonyl groups, which accounts for its stability and its ability to act as a potent nucleophile. ekb.eg This enhanced nucleophilicity of the C-2 carbon is the primary reason for its participation in the aforementioned reactions, including Knoevenagel condensations, Michael additions, and electrophilic azo-coupling. ekb.egresearchgate.net The reactivity of this site is the cornerstone of the synthetic utility of this compound in building more complex molecular architectures. researchgate.net

Role of the Amide Nitrogen

The derivatization potential involving the amide nitrogen can be seen in various reactions typical for the broader cyanoacetamide class. Although direct participation in ring formation is less common than that of the cyano or methylene groups, its nucleophilic character is a key aspect of the molecule's chemical behavior.

Table 1: Potential Reactions Involving the Amide Moiety of Cyanoacetamides

| Reaction Type | Reagent(s) | Resulting Structure/Intermediate | Notes |

| Hydrolysis | Acid or Base | Carboxylic Acid + Amine | A fundamental reaction of amides, though not typically used for heterocycle synthesis. |

| Reaction with Phenylisothiocyanate | Phenylisothiocyanate / KOH / DMF | Thiazole derivatives | In this reaction with a related compound, the initial step involves the active methylene group, but the overall transformation leads to complex heterocycles like thiazoles. sapub.org |

| Influence on Methylene Acidity | - | Activated Methylene Group | The electron-withdrawing nature of the adjacent amide group increases the acidity of the CH2 protons, facilitating reactions like Knoevenagel condensations. ekb.eg |

Reactivity of the Cyano Function

The cyano (nitrile) group is an exceptionally versatile electrophilic functional group in this compound, playing a pivotal role in the construction of numerous heterocyclic systems, particularly those containing nitrogen. ekb.egresearchgate.net It readily participates in cyclization reactions, often as the final ring-closing step after initial reactions at the active methylene group.

Formation of Pyrazole and Fused Pyrazole Systems: One of the most important applications of the cyanoacetamide core is in the synthesis of pyrazoles. The reaction sequence typically begins with the coupling of the active methylene group with diazonium salts to yield hydrazone intermediates. These intermediates then undergo intramolecular cyclization, where the hydrazone's amino group attacks the electrophilic carbon of the cyano function to form the pyrazole ring. sapub.orgresearchgate.net For instance, reacting cyanoacetamide derivatives with aromatic diazonium salts can lead to the formation of intermediate hydrazones, which subsequently cyclize into pyrazolo[5,1-c] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazine derivatives. researchgate.net

Formation of Thiophene and Thiazole Derivatives: The cyano group is integral to the Gewald reaction, a classic method for synthesizing polysubstituted thiophenes. This involves the condensation of a carbonyl compound with an active methylene nitrile (like a cyanoacetamide derivative) in the presence of elemental sulfur and a base. The cyano group participates in the cyclization process. Furthermore, reactions with reagents such as phenylisothiocyanate can lead to the formation of thiazole derivatives. sapub.orgsmolecule.com

Formation of Pyridine Derivatives: The Thorpe-Ziegler reaction provides a pathway for synthesizing aminopyridines, where the intramolecular cyclization of dinitriles occurs. In multicomponent reactions, the cyano group of a cyanoacetamide derivative can react with various synthons, such as α,β-unsaturated ketones, to build substituted pyridine rings. A common strategy involves the Knoevenagel condensation of the cyanoacetamide with an aldehyde, followed by a Michael addition and subsequent cyclization involving the cyano group. ekb.eg

Formation of Furan Derivatives: Recent methodologies have shown that cyano compounds can be used to synthesize highly substituted furans. For example, the reaction of α-hydroxy ketones with cyano compounds in the presence of a catalyst can yield tetrasubstituted furans, demonstrating the nitrile group's ability to participate in the formation of oxygen-containing heterocycles. nih.gov

Table 2: Heterocyclic Synthesis via Reactivity of the Cyano Group

| Reagent(s) | Intermediate/Reaction Type | Resulting Heterocycle | Source(s) |

| Diazonium Salts | Hydrazone Formation / Cyclization | Pyrazole, Pyrazolo[5,1-c] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazine | sapub.orgresearchgate.net |

| Salicylaldehyde | Condensation / Cyclization | 2-Iminochromene | ekb.eg |

| Elemental Sulfur, Carbonyl Compound | Gewald Reaction | Aminothiophene | smolecule.com |

| Hydrazine Hydrate | Michael Addition / Cyclization | Aminopyrazole | researchgate.net |

| α-Hydroxy Ketones | Cyclization | Tetrasubstituted Furan | nih.gov |

| Malononitrile, Aldehydes | Multicomponent Reaction | Dihydropyridine | ekb.eg |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR spectral data for 2-cyano-N-(3-fluorophenyl)acetamide could be located. This information would be critical for confirming the molecular structure by showing the chemical environment, connectivity, and number of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy

Specific experimental IR spectral data, which would identify characteristic vibrational frequencies of the functional groups (such as the cyano C≡N, amide C=O, N-H, and C-F bonds), are not available for this compound in the reviewed literature.

Mass Spectrometry (MS and HRMS)

While the molecular weight is listed as 178.16 g/mol , detailed experimental mass spectrometry or high-resolution mass spectrometry (HRMS) data has not been published. Such data would confirm the elemental composition and provide insight into the compound's fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis spectroscopic data for this compound. This analysis would typically provide information on the electronic transitions within the molecule and the wavelengths of maximum absorbance (λmax).

Diffraction Techniques

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing information. Without this analysis, definitive confirmation of its solid-state structure is not possible.

Other Analytical Techniques

Beyond spectroscopic methods, a comprehensive structural elucidation and purity assessment of this compound relies on other fundamental analytical techniques. These methods provide complementary information regarding the elemental composition and the progress of its synthesis.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₉H₇FN₂O, this analysis provides experimental verification of its empirical formula and purity. bldpharm.com The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (carbon dioxide, water, and nitrogen gas).

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. A close correlation between the experimentally found values and the calculated percentages is a strong indicator of the sample's purity and correct elemental makeup. While specific experimental results for this exact compound are not detailed in the provided literature, the table below outlines the expected theoretical values based on its chemical formula. Research on analogous compounds demonstrates this common practice, where calculated values are compared against found values to validate a newly synthesized molecule's structure. tandfonline.com

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 9 | 108.09 | 60.67 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.97 |

| Fluorine | F | 19.00 | 1 | 19.00 | 10.66 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.73 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.98 |

| Total | C₉H₇FN₂O | - | - | 178.18 | 100.00 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool in synthetic organic chemistry for qualitatively monitoring the progress of a reaction. derpharmachemica.combrieflands.com It is a simple, rapid, and cost-effective method to determine the presence of starting materials, intermediates, and final products in a reaction mixture at any given time. derpharmachemica.com In the synthesis of this compound and related compounds, TLC is routinely used to establish the point at which the reaction is complete. derpharmachemica.comrsc.org

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass or plastic coated with a thin layer of an adsorbent material, known as the stationary phase. rsc.org For acetamide (B32628) syntheses, silica (B1680970) gel is a common stationary phase. derpharmachemica.comrsc.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary and mobile phases.

The separation is visualized, often under UV light (254 nm) if the compounds are UV-active, revealing the components as distinct spots at different heights. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. By comparing the spots from the reaction mixture to those of the pure starting materials, the disappearance of reactants and the appearance of the product spot can be tracked until the reaction is deemed complete. rsc.orgsemanticscholar.org

Table 2: Typical TLC System for Monitoring Acetamide Synthesis

| Parameter | Description | Example from Related Syntheses |

|---|---|---|

| Stationary Phase | The solid adsorbent material coated on the plate. | Silica gel pre-coated on glass or aluminum plates, often impregnated with a fluorescent indicator (254 nm). derpharmachemica.comrsc.org |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that moves up the plate. | Toluene:Acetone (B3395972) (8:2) derpharmachemica.com Petroleum Ether:Ethyl Acetate (3:1) rsc.org Heptane:Ethyl Acetate (60:40) acs.org |

| Application | Monitoring the consumption of starting materials and the formation of the product. | The reaction is considered complete when TLC analysis shows the starting material spot has disappeared. derpharmachemica.comrsc.org |

| Visualization | Method used to see the separated spots. | Ultraviolet (UV) light at 254 nm. rsc.org |

| Retention Factor (Rf) | A ratio indicating the position of a spot. The Rf for 2-cyano-N-(2-fluorophenyl)acetamide, a close isomer, was reported as 0.44. smolecule.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of acetamide (B32628) derivatives. These methods are employed to predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the equilibrium geometry and electronic structure of molecules like 2-cyano-N-(3-fluorophenyl)acetamide. researchgate.netsmolecule.com Calculations are often performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) or 6-31+G(d). researchgate.netacs.orgnih.gov These calculations can accurately predict structural parameters like bond lengths and angles. For similar compounds, DFT has been used to confirm experimental data and understand structural-activity relationships. researchgate.net The methodology is also applied to examine vibrational frequencies, which can be compared with experimental FT-IR spectra for validation. researchgate.netresearchgate.net For instance, in studies of related acetamides, DFT calculations at the B3LYP/6-31G level have been used to investigate the equilibrium geometry and total energy. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and stability. researchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For related molecules, the HOMO and LUMO energy gaps have been calculated to be in the range of 3.5 to 4.5 eV. smolecule.com The presence of electron-withdrawing groups, such as the fluorine atom and the cyano group in this compound, is expected to lower the LUMO energy, thereby increasing the molecule's electrophilicity. smolecule.com In a study on related AIE probes, the calculated HOMO-LUMO energy gap for a molecule with a cyano-functionalized phenyl ring was 3.612 eV. mdpi.com This analysis helps predict how the molecule will interact with other species. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Related Cyano-Functionalized Compound

| Parameter | Energy (eV) |

| EHOMO | -6.258 |

| ELUMO | -2.646 |

| Energy Gap (ΔE) | 3.612 |

Data adapted from a study on a related AIE probe containing a cyano-functionalized phenyl unit, calculated at the B3LYP/6-31G level. mdpi.com

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP map displays regions of different electrostatic potential in color, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue signifies positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov

For this compound, the electronegative oxygen, nitrogen, and fluorine atoms would create regions of negative electrostatic potential, making them likely sites for hydrogen bonding and other electrophilic interactions. researchgate.net Conversely, the hydrogen atoms, particularly the amide N-H, would exhibit positive potential. researchgate.net MESP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net

Fukui function (FF) analysis is a more quantitative method derived from DFT to identify the most reactive sites within a molecule. acs.orgnih.gov It helps to pinpoint specific atoms susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net This analysis is performed to assess chemical reactivity at a local level. nih.gov For related heterocyclic amide derivatives, FF analysis has been successfully used to determine reactive sites. acs.orgnih.gov This method would be instrumental in predicting the regioselectivity of reactions involving this compound.

The electrophilicity-based charge transfer (ECT) is a descriptor used to quantify the amount of charge transferred between a molecule and another system, such as a biological molecule. nih.gov This concept has been applied to study the interactions between various compounds and DNA bases. acs.orgnih.govnih.gov The calculation involves the chemical potential and hardness of the interacting species. nih.gov For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, ECT computations were used to examine its potential interactions with guanine, thymine, adenine, and cytosine. acs.orgnih.gov This type of analysis could predict the potential for this compound to interact with biological macromolecules through charge transfer mechanisms.

Molecular Simulation Techniques

Beyond static quantum chemical calculations, molecular simulation techniques like Molecular Dynamics (MD) offer insights into the dynamic behavior of molecules over time.

MD simulations are particularly useful for studying how a molecule like this compound behaves in a biological environment, such as in solution or when bound to a protein. plos.org In a study of thrombin inhibitors, a class of compounds including cyanofluorophenylacetamide derivatives was analyzed using MD simulations to understand their dynamic behavior and binding stability within the enzyme's active site. plos.org These simulations track the motions of atoms over time, providing a more realistic picture of the conformational flexibility and intermolecular interactions of the ligand-protein complex. plos.org Such studies are vital for drug design, helping to rationalize the differential activity of inhibitors and guiding the optimization of lead compounds. plos.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry for identifying the relationships between the chemical structure of a compound and its biological activity.

QSAR models are mathematical representations that correlate the chemical structure of a compound with its activity. Various studies have successfully developed predictive QSAR models for N-phenylacetamide and cyanoacetamide derivatives. For a series of 2-phenoxy-N-phenylacetamide derivatives acting as HIF-1 inhibitors, a 2D-QSAR model was developed using Multiple Linear Regression (MLR), which yielded a statistically significant model with good predictive ability. ijpacr.com In another example, both 2D and 3D-QSAR models were developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents, resulting in reliable predictive models. researchgate.net Furthermore, QSAR studies on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors have also produced models with sufficient predictive capability. nih.govcu.edu.eg For cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides, QSAR modeling has also been employed to understand their antitumor activity. bohrium.com These examples demonstrate the feasibility of developing robust predictive models for compounds sharing the N-phenylacetamide scaffold.

The foundation of QSAR modeling lies in the correlation of molecular descriptors—numerical values that quantify a molecule's physicochemical properties—with biological activity. Studies on N-phenylacetamide analogs have identified several key descriptors. For 2-phenoxy-N-phenylacetamide derivatives, descriptors such as SssNHE-index (related to electrotopological state), slogp (logarithm of the partition coefficient), and atom-type E-state indices (T_O_N_1, T_2_Cl_1) were found to be crucial for their HIF-1 inhibitory activity. ijpacr.com In a study of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as sirtuin 2 inhibitors, descriptors like BELV2, GATS8p, GATS6e, and RDF080m were used to build a highly predictive model. nih.gov For anti-influenza 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, genetic function approximation (GFA) was used to select the most relevant descriptors for building robust QSAR models. researchgate.net These findings indicate that a combination of electronic, topological, and hydrophobicity descriptors likely governs the biological activity of this class of compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of N-Phenylacetamide Analogs

| Study Subject | Key Descriptor(s) | Biological Activity | Reference |

| 2-phenoxy-N-phenylacetamide derivatives | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | HIF-1 Inhibition | ijpacr.com |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenyl acetamide derivatives | BELV2, GATS8p, GATS6e, RDF080m | Sirtuin 2 Inhibition | nih.gov |

| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Descriptors selected by Genetic Function Approximation | Anti-Influenza A Virus | researchgate.net |

The type and position of substituents on the phenyl ring of N-phenylacetamide derivatives have a significant impact on their biological activity. In a study of N-phenylacetamide derivatives with 4-arylthiazole moieties, the nature and position of the substituent on the benzene (B151609) ring were found to be important for antibacterial activity. mdpi.com For N-phenylisatin-1-acetamide derivatives, bulky or hydrogen-bonding substituents at the ortho position of the N-phenyl ring generally resulted in more potent cytotoxic activity against MCF7 and HeLa cell lines. scispace.comtubitak.gov.tr In another series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, the presence of a 4-bromo substituent on the phenyl ring led to the most potent anti-α-glucosidase activity, while a 3-chloro substituent resulted in the least potent compound. nih.gov This highlights the sensitive dependence of activity on the electronic and steric properties of the substituents. For this compound, the meta-position of the fluorine atom would be expected to exert a specific electronic influence that could be critical for its biological profile.

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are essential tools for visualizing and understanding how a ligand can bind to a receptor's active site.

Molecular docking studies have been widely applied to N-phenylacetamide derivatives to predict their binding modes. For example, docking studies were used to investigate the binding of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives to the human N-formyl peptide receptor 1 (FPR1), revealing that these agonists share common binding features with known peptide agonists. nih.gov In the study of 2-chloro-N-phenylacetamide's antifungal activity, docking suggested the inhibition of the enzyme dihydrofolate reductase. nih.gov Similarly, docking was used to rationalize the inhibitory activity of N-phenylacetamide-2-oxoindole sulfonamides against carbonic anhydrase isoforms. nih.gov Docking of 2-((1,5-diphenyl-1H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide derivatives into the GABA-A receptor active site helped to explain their antiepileptic activity. tandfonline.com These studies consistently show N-phenylacetamide derivatives forming key hydrogen bond and hydrophobic interactions within the active sites of their respective targets. nih.govresearchgate.netresearchgate.netniscpr.res.in

Pharmacophore modeling, which defines the essential spatial arrangement of features necessary for biological activity, has also been employed. A 3D pharmacophore model was generated for 2-iminochromene derivatives synthesized from cyanoacetamides to explore the structural requirements for their antibacterial properties. derpharmachemica.com For pyrazole (B372694) derivatives synthesized from cyanoacetamide intermediates, 3D-QSAR based pharmacophore modeling was used to guide the discovery of new anti-tubercular agents. dntb.gov.uabenthamscience.com Such models are invaluable for virtual screening and the rational design of new, more potent analogs, and could be developed for this compound should a biological target be identified.

Prediction of Ligand-Target Interactions

Computational docking studies on analogous structures help predict how this compound might interact with biological targets. For instance, derivatives containing the N-(3-fluorophenyl)acetamide moiety have been evaluated for their binding affinity with various proteins. Molecular docking simulations for similar pyrazolopyrimidine acetamide derivatives targeting the translocator protein (TSPO) have shown that the fluorophenyl group plays a key role in binding. mdpi.com The interactions typically involve hydrogen bonds and hydrophobic interactions within the protein's binding pocket. mdpi.comd-nb.info

In one study, a derivative, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide, demonstrated high affinity for TSPO, with molecular dynamics simulations confirming the stability of the ligand-receptor complex. mdpi.com Key interactions observed included hydrogen bonds involving the amide group and contacts with tryptophan residues in the binding site. mdpi.com Similarly, docking studies on tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors highlighted the importance of the N-phenylacetamide portion for establishing crucial hydrogen bonds and hydrophobic contacts. d-nb.info These findings suggest that the amide's N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. The 3-fluorophenyl ring is predicted to engage in hydrophobic and potentially halogen-bond interactions, and the cyano group can also participate as a hydrogen bond acceptor.

Pharmacophore Model Development and Virtual Screening

Pharmacophore modeling and virtual screening are essential computational techniques for identifying novel compounds with desired biological activities. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for binding to a specific target.

These models have been successfully applied to scaffolds related to this compound. For example, a virtual screening of over 500,000 compounds based on a pharmacophore model led to the identification of 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide as a potential pesticidal agent. mdpi.com This demonstrates the utility of the N-(3-fluorophenyl)acetamide moiety in fitting within a pharmacophore designed for specific bioactivity. mdpi.com

In another example, a shape-based pharmacophore model was generated from an active cyanopyridine compound to screen for new indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, leading to the discovery of several active derivatives. semanticscholar.org The development of such models typically involves identifying key chemical features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic regions. researchgate.net For this compound, the amide hydrogen would be a primary HBD, the carbonyl oxygen, cyano nitrogen, and fluorine atom would be HBAs, and the fluorophenyl ring would constitute a significant hydrophobic feature.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. Analysis of these interactions is critical for understanding the physical properties of a compound, such as its melting point and solubility.

Hirshfeld Surface Analysis

Studies on structurally similar compounds, such as 2-azido-N-(4-fluorophenyl)acetamide and N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, provide insight into the expected interactions for this compound. nih.govresearchgate.net The analysis typically shows that H···H contacts are the most abundant, often comprising a significant portion of the molecular surface. nih.gov Other important interactions include those involving hydrogen and oxygen (O···H), nitrogen (N···H), and carbon (C···H). nih.gov The presence of the fluorine atom would also introduce F···H contacts. researchgate.net

| Interaction Type | Predicted Percentage Contribution | Description |

|---|---|---|

| H···H | ~38% | Represents contacts between hydrogen atoms on adjacent molecules. |

| O···H/H···O | ~12-15% | Primarily associated with C=O···H-N hydrogen bonds. |

| N···H/H···N | ~14% | Associated with N-H···N and C-H···N hydrogen bonds. |

| C···H/H···C | ~20% | Van der Waals interactions involving the phenyl ring and alkyl chain. |

| F···H/H···F | Variable | Interactions involving the fluorine substituent. researchgate.net |

Hydrogen Bonding Networks (e.g., C-H...N, N-H...N, C=O...H-N)

Hydrogen bonds are the most significant directional interactions governing the crystal structure of amide-containing compounds. In the crystal lattice of this compound, several types of hydrogen bonds are expected to form a complex network.

The most prominent hydrogen bond is the N–H···O=C interaction, where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighbor, typically forming chains or dimeric motifs. nih.govresearchgate.net Additionally, the cyano group is a potent hydrogen bond acceptor, leading to the formation of C–H···N interactions, where a C-H bond from the phenyl ring or the acetamide backbone interacts with the nitrogen of the nitrile. nih.gov Weaker N–H···N interactions involving the cyano nitrogen are also possible. nih.gov These networks contribute significantly to the stability of the crystal structure. nih.govresearchgate.net

Advanced Research Applications and Future Perspectives

Emerging Trends and Research Directions

Investigation of Tautomeric Forms and Their Influence on Properties

The molecular structure of 2-cyano-N-(3-fluorophenyl)acetamide possesses functionalities that allow for the existence of different tautomeric forms. Tautomers are structural isomers that can readily interconvert, and this phenomenon can have a significant influence on a molecule's chemical and biological properties, including its pharmacokinetics and pharmacodynamics. chemrxiv.org For this compound, two primary types of tautomerism are theoretically possible: the amide-imidic acid tautomerism and the nitrile-ketenimine tautomerism.

The amide group can exist in equilibrium with its imidic acid (or enol) form. Similarly, the cyano group adjacent to a methylene (B1212753) group can potentially exhibit equilibrium with a ketenimine form. While specific experimental or extensive theoretical studies focusing solely on the tautomerism of this compound are not prominent in publicly available literature, the principles of tautomerism in related compounds are well-established. researchgate.net For instance, research on other N-phenyl-2-cyano-3-hydroxy propenamides confirms the existence of tautomeric forms. google.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. In the synthesis of cyanoacetamide derivatives, several green chemistry approaches have been successfully applied, offering significant advantages over conventional methods. These modern techniques are applicable to the synthesis of this compound, focusing on improved efficiency and sustainability. derpharmachemica.com

Key green methodologies include the use of microwave irradiation and ultrasound as alternative energy sources. Research on the synthesis of a related compound, N-benzyl-2-cyano-acetamide, by reacting ethyl cyanoacetate (B8463686) with an amine, demonstrates the benefits of these techniques. kau.edu.sa Compared to traditional thermal heating, both microwave-assisted and ultrasound-assisted syntheses lead to dramatically reduced reaction times and often improved product yields. kau.edu.sa

For example, the synthesis of N-benzyl-2-cyano-acetamide at room temperature requires an hour for completion. kau.edu.sa In contrast, under microwave irradiation, the reaction is completed in just one minute, while ultrasound irradiation achieves the result in two minutes. kau.edu.sa These methods not only save time and energy but can also lead to cleaner reactions with fewer by-products.

Another tenet of green chemistry is the use of eco-friendly solvents. Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. derpharmachemica.com Catalyst-free reactions in water have been developed for the synthesis of other acetamide (B32628) derivatives, offering a simple work-up and high yields. derpharmachemica.com Glycerol is another recognized eco-friendly solvent that has been used for microwave-assisted synthesis of related heterocyclic compounds, proving effective for reactions at elevated temperatures. scirp.org Adopting these strategies—such as the microwave-assisted reaction of 3-fluoroaniline (B1664137) with a cyanoacetic acid derivative in a green solvent—represents a promising future direction for the sustainable industrial production of this compound.

Table 1: Comparison of Synthetic Methods for N-benzyl-2-cyano-acetamide This table is representative of the improvements offered by green chemistry methods for the synthesis of cyanoacetamides, based on data for a structurally related compound. kau.edu.sa

| Method | Conditions | Reaction Time | Yield (%) |

| Conventional (D) | Stirring at room temperature | 1 hour | 85% |

| Microwave (μW) | 460 W irradiation | 1 minute | 90% |

| Ultrasound (US) | 35 °C irradiation | 2 minutes | 92% |

Multi-Targeted Ligand Design

Complex diseases such as cancer often involve multiple biological pathways, making it difficult to achieve effective treatment with drugs that act on a single target. The development of multi-target-directed ligands (MTDLs) is an advanced strategy in drug discovery that aims to design single molecules capable of interacting with two or more biological targets simultaneously. frontiersin.org This polypharmacological approach can enhance therapeutic efficacy and reduce the likelihood of drug resistance. frontiersin.org

The this compound scaffold has emerged as a valuable building block in the design of MTDLs. Its chemical structure allows it to be integrated as a key pharmacophore into larger, more complex molecules designed to hit multiple targets. The acetamide moiety is a common feature in many bioactive compounds, and its combination with the cyano and fluorophenyl groups provides specific electronic and steric properties that can be fine-tuned for desired interactions. mdpi.com

A notable example is the development of novel pesticidal agents. In one study, the this compound structure was incorporated into a larger molecule, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, which was designed to act on multiple targets within pests. mdpi.com

Furthermore, the N-fluorophenyl acetamide scaffold is being explored in cancer therapy. Derivatives incorporating a cyanopyridine structure have been investigated as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. tandfonline.comsemanticscholar.org Compounds such as 2-((3-cyano-6-methylpyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide, a close analog of a 3-fluoro derivative, have shown promising inhibitory activity. tandfonline.com This highlights the potential of the core structure in the design of hybrid molecules that could, for instance, combine IDO1 inhibition with another anticancer mechanism, fitting the MTDL strategy. The versatility of the this compound moiety makes it a significant component for future research in creating next-generation therapeutics for multifactorial diseases. frontiersin.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-cyano-N-(3-fluorophenyl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and 3-fluoroaniline. A common approach uses condensing agents (e.g., carbodiimides) under mild acidic or basic conditions. For example, in analogous acetamide syntheses, substitution reactions with fluorophenyl amines are optimized at 0–5°C in ethanol with piperidine as a catalyst to minimize side reactions . Reaction time, solvent polarity (e.g., DMSO vs. ethanol), and stoichiometric ratios of reactants significantly affect yields. Monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography are recommended to achieve >95% purity .